3-Methyl-4-iso-pentoxybenzoyl chloride
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Overview
Description
3-Methyl-4-iso-pentoxybenzoyl chloride is an organic compound with a benzoyl chloride functional group. This compound is characterized by the presence of a methyl group at the third position and an iso-pentoxy group at the fourth position on the benzene ring. It is used in various chemical synthesis processes due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-iso-pentoxybenzoyl chloride typically involves the acylation of 3-Methyl-4-iso-pentoxybenzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Material: 3-Methyl-4-iso-pentoxybenzoic acid
Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
Conditions: Anhydrous solvent (e.g., dichloromethane), reflux temperature
The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-iso-pentoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-Methyl-4-iso-pentoxybenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is used under reflux conditions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
3-Methyl-4-iso-pentoxybenzoic acid: Formed by hydrolysis.
3-Methyl-4-iso-pentoxybenzyl alcohol: Formed by reduction.
Scientific Research Applications
3-Methyl-4-iso-pentoxybenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: In the preparation of polymers and advanced materials with specific functional properties.
Biological Studies: As a reagent in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: In the development of novel therapeutic agents and drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Methyl-4-iso-pentoxybenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, modifying the structure and function of the target molecules. The molecular targets include hydroxyl, amino, and thiol groups in various substrates. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Lacks the methyl and iso-pentoxy substituents.
4-Methoxybenzoyl Chloride: Contains a methoxy group instead of an iso-pentoxy group.
3-Methylbenzoyl Chloride: Lacks the iso-pentoxy group.
Uniqueness
3-Methyl-4-iso-pentoxybenzoyl chloride is unique due to the presence of both a methyl group and an iso-pentoxy group on the benzene ring. This combination of substituents imparts specific reactivity and functional properties that are not observed in the similar compounds listed above. The iso-pentoxy group, in particular, provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
3-methyl-4-(3-methylbutoxy)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-9(2)6-7-16-12-5-4-11(13(14)15)8-10(12)3/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPHOGLURYQNAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)Cl)OCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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